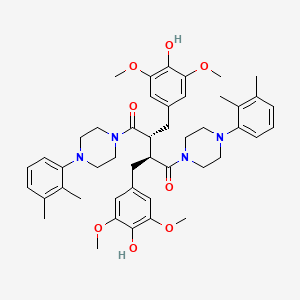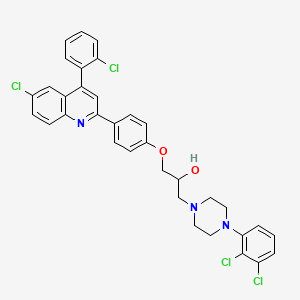
Antileishmanial agent-24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antileishmanial agent-24 is a synthetic compound developed to combat leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania. This compound has shown promising results in preclinical studies, demonstrating potent activity against various Leishmania species. Leishmaniasis manifests in three main forms: visceral, cutaneous, and mucocutaneous, each requiring effective treatment options due to the limitations of current therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-24 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of hydrazine with pyrazole derivatives, followed by cyclization and functional group modifications . The reaction conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are essential to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Antileishmanial agent-24 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often evaluated for their antileishmanial activity to identify the most potent compounds .
Applications De Recherche Scientifique
Antileishmanial agent-24 has a wide range of scientific research applications, including:
Chemistry: The compound serves as a model for studying the synthesis and reactivity of antileishmanial agents.
Biology: In biological studies, this compound is used to investigate the mechanisms of action against Leishmania parasites.
Medicine: The primary application of this compound is in the treatment of leishmaniasis.
Mécanisme D'action
Antileishmanial agent-24 exerts its effects by targeting specific molecular pathways in Leishmania parasites. The compound disrupts the parasite’s metabolic processes, leading to cell death. Key molecular targets include enzymes involved in DNA replication and repair, as well as proteins essential for parasite survival . The exact mechanism of action may involve multiple pathways, including the induction of oxidative stress and inhibition of key metabolic enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Antileishmanial agent-24 include:
Miltefosine: An alkylphosphocholine drug with broad-spectrum antileishmanial activity.
Amphotericin B: A polyene antifungal with potent activity against Leishmania species.
Paromomycin: An aminoglycoside antibiotic used in the treatment of leishmaniasis.
Uniqueness
This compound stands out due to its synthetic origin and the potential for structural modifications to enhance its activity. Unlike natural products like Amphotericin B, synthetic compounds offer greater flexibility in optimizing pharmacokinetic and pharmacodynamic properties . Additionally, this compound may exhibit fewer side effects compared to existing treatments, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C34H29Cl4N3O2 |
|---|---|
Poids moléculaire |
653.4 g/mol |
Nom IUPAC |
1-[4-[6-chloro-4-(2-chlorophenyl)quinolin-2-yl]phenoxy]-3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C34H29Cl4N3O2/c35-23-10-13-31-28(18-23)27(26-4-1-2-5-29(26)36)19-32(39-31)22-8-11-25(12-9-22)43-21-24(42)20-40-14-16-41(17-15-40)33-7-3-6-30(37)34(33)38/h1-13,18-19,24,42H,14-17,20-21H2 |
Clé InChI |
RLOQBKNLHGZITP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC(COC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5Cl)O)C6=C(C(=CC=C6)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


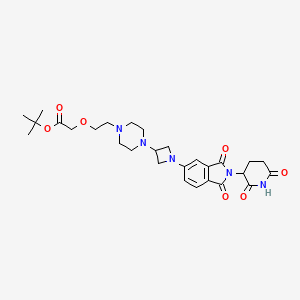
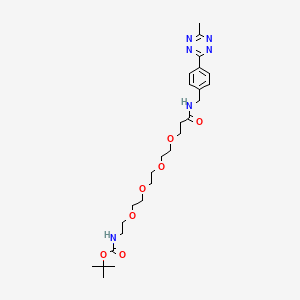
![[99mTc]Tc-6 C1](/img/structure/B15138052.png)
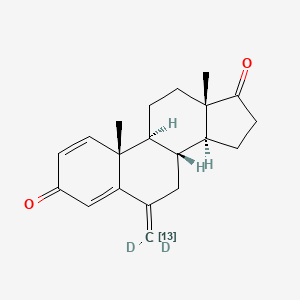

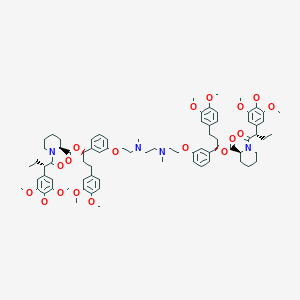
![N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B15138073.png)
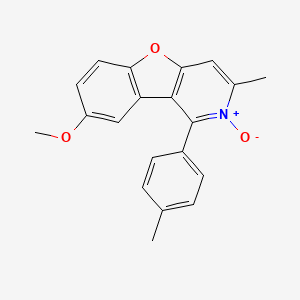

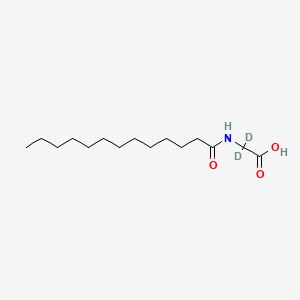
![(2R,3R,4R)-4-[2-(cyclopropylmethylamino)ethyl]-2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine](/img/structure/B15138103.png)

![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine](/img/structure/B15138116.png)
